![molecular formula C12H15ClO B1596076 1-(4-Chlorophenyl)hexan-1-one CAS No. 7295-50-3](/img/structure/B1596076.png)
1-(4-Chlorophenyl)hexan-1-one
Overview
Description
1-(4-Chlorophenyl)hexan-1-one is a compound with the molecular formula C12H15ClO . It has a molecular weight of 210.7 and is typically stored at room temperature .
Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)hexan-1-one is a solid at room temperature . It has a molecular weight of 210.70 g/mol and a topological polar surface area of 17.1 Ų . The compound has a complexity of 171 .Scientific Research Applications
Crystallography and Structural Analysis
“1-(4-Chlorophenyl)hexan-1-one” may be used in crystallography studies to understand molecular structures and interactions. For example, it could be part of research focusing on the crystal structures and spectroscopic characterization of synthetic cathinones .
Spectroscopic Studies
This compound might be involved in spectroscopic studies to determine its vibrational and electronic absorption spectra, which can help in identifying functional groups and understanding chemical properties .
Nonlinear Optical Investigations
Research could be conducted to explore the nonlinear optical properties of “1-(4-Chlorophenyl)hexan-1-one”, which are important for applications in photonics and optoelectronics .
Density Functional Theory (DFT) Analysis
The compound could be used in computational studies to investigate its molecular electrostatic potential (MEP) surface, which is crucial for understanding reactivity and interaction with other molecules .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the development of anticonvulsant drugs .
Mode of Action
It’s worth noting that similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity . The MES model shows a compound’s ability to prevent seizure spread when all neuronal circuits in the brain are maximally active .
Biochemical Pathways
It is known that similar compounds have been used in the development of anticonvulsant drugs , which typically work by modulating the activity of ion channels in neurons or by affecting neurotransmitter levels in the brain.
Pharmacokinetics
Physicochemical and pharmacokinetic profiles of similar compounds were predicted by qikprop .
Result of Action
Similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity .
properties
IUPAC Name |
1-(4-chlorophenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUKDZTHYAFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332481 | |
Record name | 1-(4-chlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)hexan-1-one | |
CAS RN |
7295-50-3 | |
Record name | 1-(4-chlorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-CHLOROHEXANOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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